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Compound of Interest

Compound Name: Isopropyl 2-pyridyl ketone

CAS No.: 59576-30-6

Cat. No.: B1295002

Get Quote

In the landscape of medicinal chemistry and materials science, pyridyl ketones serve as

foundational scaffolds for a diverse array of functional molecules. Their utility as intermediates

in the synthesis of pharmaceuticals and as ligands in coordination chemistry necessitates

unambiguous structural confirmation.[1] Isopropyl 2-pyridyl ketone (CAS 59576-30-6), with

its distinct combination of an aromatic heterocycle and a branched alkyl chain, presents a

unique analytical profile.[2][3] This guide provides a comprehensive exploration of the expected

spectroscopic data for Isopropyl 2-pyridyl ketone, grounded in first principles and

substantiated by data from analogous structures. Our approach is designed not merely to

present data, but to elucidate the causal relationships between molecular structure and

spectral output, empowering researchers to confidently identify and characterize this

compound.

The following sections are structured to provide a multi-faceted analytical perspective,

integrating Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and

Mass Spectrometry (MS). Each section includes the theoretical underpinnings, a validated

experimental protocol, and an expert interpretation of the anticipated spectral data.

Figure 1: Structure of Isopropyl 2-pyridyl ketone.
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Part 1: Infrared (IR) Spectroscopy - Probing
Molecular Vibrations
Theoretical Framework: Infrared spectroscopy measures the absorption of infrared radiation by

a molecule, which excites specific vibrational modes (stretching, bending, etc.). The frequency

of the absorbed radiation is characteristic of the bond type and its chemical environment,

making IR spectroscopy an invaluable tool for functional group identification.[4] For Isopropyl
2-pyridyl ketone, the key diagnostic absorptions will be the C=O stretch of the ketone, the

C=C and C=N stretches of the pyridine ring, and the C-H stretches of the alkyl and aromatic

moieties.

Experimental Protocol: KBr Pellet Method

Preparation: Vigorously grind 1-2 mg of the sample with ~100 mg of dry, spectroscopy-grade

potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10

tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

Analysis: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. A background

spectrum of the empty spectrometer should be recorded and automatically subtracted from

the sample spectrum.

Data Interpretation and Predicted Spectrum: The spectrum is dominated by a very strong,

sharp absorption corresponding to the carbonyl group. The positions of aromatic and aliphatic

C-H stretches are also key identifiers.
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Predicted
Wavenumber
(cm⁻¹)

Intensity
Vibrational Mode
Assignment

Rationale and
Comparative
Insights

~3050-3010 Medium
Aromatic C-H Stretch

(Pyridyl)

Aromatic C-H

stretching vibrations

typically appear above

3000 cm⁻¹. This

region helps

distinguish them from

aliphatic C-H

stretches.[5]

~2975-2870 Medium-Strong
Aliphatic C-H Stretch

(Isopropyl)

The isopropyl group

will show

characteristic

symmetric and

asymmetric stretching

vibrations for the CH

and CH₃ groups.

~1715-1690 Strong, Sharp Ketone C=O Stretch

This is one of the

most prominent peaks

in the spectrum. Its

position is influenced

by conjugation with

the pyridine ring,

which may lower the

frequency slightly

compared to a simple

aliphatic ketone

(typically ~1715

cm⁻¹). For

comparison, the C=O

stretch in di-2-pyridyl

ketone has been

noted in its

complexes.[1]
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~1600-1580 Medium-Strong
Aromatic C=C and

C=N Stretch

Pyridine and other

aromatic rings exhibit

characteristic skeletal

vibrations in this

region.[4]

~1470-1430 Medium
Aromatic C=C and

C=N Stretch

Further characteristic

absorptions for the

pyridine ring.

~1385 & ~1370 Medium
C-H Bending

(Isopropyl)

The presence of two

bands in this region is

characteristic of the

gem-dimethyl

structure of the

isopropyl group,

arising from

symmetric and

asymmetric bending.

Part 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy - Mapping the Atomic Skeleton
Theoretical Framework: NMR spectroscopy provides detailed information about the carbon-

hydrogen framework of a molecule. Nuclei with non-zero spin (like ¹H and ¹³C) align in an

external magnetic field and can be excited by radiofrequency radiation. The precise resonance

frequency (chemical shift) is highly sensitive to the local electronic environment, providing

information on functional groups and connectivity. Spin-spin coupling between adjacent nuclei

reveals neighboring relationships.

Experimental Protocol: Sample Preparation and Acquisition

Sample Preparation: Dissolve approximately 5-10 mg of Isopropyl 2-pyridyl ketone in ~0.6

mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an

internal standard.

Transfer: Transfer the solution to a 5 mm NMR tube.
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Instrumentation: Place the tube in the NMR spectrometer.

Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters on

a 400 MHz or higher spectrometer are typically sufficient. For ¹³C, a proton-decoupled

experiment is standard to produce singlets for each unique carbon.

¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum is expected to be highly informative, with distinct signals for the

isopropyl group protons and the four protons of the pyridine ring.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration
Proton
Assignment

Rationale and
Comparative
Insights

~8.7
Doublet of

doublets (dd)
1H H6 (α to N)

Protons alpha to

the nitrogen in a

pyridine ring are

significantly

deshielded and

appear furthest

downfield in the

aromatic region.

[6]

~8.0 Doublet (d) 1H H3 (α to C=O)

The proton ortho

to the acyl group

is deshielded by

the electron-

withdrawing

nature and

magnetic

anisotropy of the

carbonyl.

~7.8
Triplet of

doublets (td)
1H H4 (γ to N)

This proton's

chemical shift

and coupling

pattern are

characteristic of

its position

relative to the

nitrogen and the

acyl substituent.

~7.4 Triplet (t) 1H H5 (β to N)

This proton is

typically the most

upfield of the

pyridine signals.
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~3.6 Septet 1H CH (Isopropyl)

The methine

proton is split by

the six equivalent

protons of the

two methyl

groups (n+1 = 7).

Its chemical shift

is influenced by

the adjacent

carbonyl group.

[7]

~1.2 Doublet 6H CH₃ (Isopropyl)

The six

equivalent

methyl protons

are split by the

single methine

proton (n+1 = 2),

giving a

characteristic

doublet.[7]

¹³C NMR Spectroscopy: Carbon Environments
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to each

unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale and Comparative Insights

| | :--- | :--- | :--- | :--- | | ~202 | C=O (Ketone) | The carbonyl carbon of a ketone is highly

deshielded and is typically found in the 200-220 ppm range.[8] This is the most downfield

signal. | | ~153 | C2 (Pyridyl) | The carbon atom of the pyridine ring attached to the ketone

group. | | ~149 | C6 (Pyridyl) | The carbon atom alpha to the nitrogen is significantly deshielded.

[9] | | ~137 | C4 (Pyridyl) | Aromatic carbons generally appear in the 120-150 ppm range.[8] | |

~127 | C3 (Pyridyl) | The specific shifts of the pyridyl carbons are influenced by the positions

relative to the nitrogen and the substituent. | | ~122 | C5 (Pyridyl) | The chemical shifts are

predicted based on additive rules and comparison with similar substituted pyridines. | | ~38 |

CH (Isopropyl) | The methine carbon is deshielded by the adjacent carbonyl group. | | ~18 |
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CH₃ (Isopropyl) | The methyl carbons of the isopropyl group will appear far upfield, as is typical

for sp³ hybridized carbons.[8] |

Part 3: Mass Spectrometry (MS) - Molecular Weight
and Fragmentation
Theoretical Framework: Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a

molecule with high-energy electrons, causing ionization and fragmentation. The resulting

charged fragments are separated by their mass-to-charge ratio (m/z), producing a spectrum

that reveals the molecular weight and provides clues about the molecule's structure through

characteristic fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or a GC inlet.

Ionization: Volatilize the sample in a high vacuum and bombard it with a 70 eV electron

beam.

Analysis: Accelerate the resulting ions and separate them using a mass analyzer (e.g., a

quadrupole).

Detection: Detect the ions to generate a mass spectrum plotting relative abundance against

m/z.

Data Interpretation and Predicted Fragmentation: The molecular weight of Isopropyl 2-pyridyl
ketone (C₉H₁₁NO) is 149.19 g/mol .[2] The mass spectrum will show a molecular ion peak (M⁺)

at m/z = 149. The fragmentation will be dominated by cleavage adjacent to the carbonyl group

(α-cleavage), a highly favored pathway for ketones.
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Proposed EI-MS Fragmentation of Isopropyl 2-pyridyl ketone

[C₉H₁₁NO]⁺
 m/z = 149

 (Molecular Ion) [C₃H₇]⁺
 m/z = 43
 (Isopropyl Cation)

α-cleavage

[C₆H₄NO]⁺
 m/z = 106
 (Pyridylacylium Ion)α-cleavage

[C₅H₄N]⁺
 m/z = 78
 (Pyridyl Cation)

- CO

Click to download full resolution via product page

Figure 2: Proposed primary fragmentation pathways.
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Predicted m/z Ion Structure
Fragmentation
Pathway

Rationale

149 [C₉H₁₁NO]⁺ Molecular Ion (M⁺)

This peak confirms

the molecular weight

of the compound.

106 [C₆H₄NCO]⁺

α-cleavage: Loss of

C₃H₇• (isopropyl

radical)

Cleavage of the bond

between the carbonyl

carbon and the

isopropyl group is a

classic, highly

favorable

fragmentation for

ketones, resulting in a

stable acylium ion.

This is expected to be

a major peak.

78 [C₅H₄N]⁺
Loss of CO from the

m/z 106 fragment

The pyridylacylium ion

can lose a neutral

carbon monoxide

molecule to form the

pyridyl cation. This is

a common

subsequent

fragmentation step for

acylium ions.

43 [C₃H₇]⁺
α-cleavage: Formation

of the isopropyl cation

The other product of

the primary α-

cleavage is the

isopropyl cation,

which is a relatively

stable secondary

carbocation.

Conclusion
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The synergistic application of IR, NMR, and MS provides a robust and definitive analytical

framework for the structural elucidation of Isopropyl 2-pyridyl ketone. The predicted

spectroscopic data, summarized herein, constitutes a unique fingerprint for this molecule. The

strong carbonyl stretch near 1700 cm⁻¹ in the IR, the characteristic septet-doublet pattern of

the isopropyl group in the ¹H NMR, the downfield carbonyl signal near 202 ppm in the ¹³C NMR,

and the dominant fragmentation pathway leading to ions at m/z 106 and 78 in the mass

spectrum are the key identifiers. This guide serves as a reliable reference for researchers,

ensuring the accurate and confident characterization of Isopropyl 2-pyridyl ketone in any

research or development context.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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